Ethyl tert-butyl(nitroso)carbamate
Overview
Description
Ethyl tert-butyl(nitroso)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is characterized by the presence of an ethyl group, a tert-butyl group, and a nitroso group attached to the carbamate structure. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines due to their stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl tert-butyl(nitroso)carbamate can be synthesized through various methods. One common approach involves the reaction of tert-butyl carbamate with ethyl nitrite in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Ethyl tert-butyl(nitroso)carbamate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The ethyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Ethyl tert-butyl(nitroso)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug intermediate.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl tert-butyl(nitroso)carbamate involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can affect various molecular pathways, including those involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
- Ethyl carbamate
- tert-Butyl carbamate
- Methyl carbamate
Comparison: Ethyl tert-butyl(nitroso)carbamate is unique due to the presence of both ethyl and tert-butyl groups, as well as the nitroso group. This combination of functional groups imparts distinct chemical properties and reactivity compared to other carbamates. For example, the nitroso group provides additional sites for oxidation and reduction reactions, which are not present in simpler carbamates like ethyl carbamate or tert-butyl carbamate .
Properties
IUPAC Name |
ethyl N-tert-butyl-N-nitrosocarbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-5-12-6(10)9(8-11)7(2,3)4/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRAQXJTERADSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C(C)(C)C)N=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50281665 | |
Record name | ethyl tert-butyl(nitroso)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50281665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6316-15-0 | |
Record name | NSC22455 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl tert-butyl(nitroso)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50281665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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